oprelvekin
Description
Properties
CAS No. |
145941-26-0 |
|---|---|
Molecular Formula |
C7H3BrClF3O |
Origin of Product |
United States |
Molecular and Cellular Mechanisms of Oprelvekin Action
Interleukin-11 Receptor (IL-11Rα) Binding Affinity and Specificity
Oprelvekin, as recombinant IL-11, binds directly to the interleukin-11 receptor alpha (IL-11Rα) subunit on the surface of target cells, including myeloid progenitor cells drugs.comgoogle.com. This binding initiates a cascade of signal transduction events drugbank.com. The interaction between IL-11 and IL-11Rα is characterized by its specificity, with IL-11Rα providing the initial cytokine binding event that leads to the formation of a signaling complex google.com.
Research findings on the binding affinity of IL-11 (which this compound mimics) to its receptor have been quantified. For instance, surface plasmon resonance (SPR) spectroscopy studies have shown the interaction between recombinant IL-11 and the extracellular domain of human IL-11Rα. Reported dissociation constant (Kd) values for human recombinant IL-11 with soluble IL-11Rα are in the range of 7 nM to 21.9 nM mdpi.com. The kinetic dissociation constant (kd) for this interaction has been reported as 3.5 × 10−4 s−1 to 3.84 × 10−3 s−1 mdpi.com.
Table 1: Reported Binding Affinities of Recombinant IL-11 to Soluble IL-11Rα
| Parameter | Value (Human rIL-11) | Method | Source |
| Kd | 7 nM – 21.9 nM | SPR | mdpi.com |
| kd | 3.5 × 10−4 s−1 – 3.84 × 10−3 s−1 | SPR | mdpi.com |
Signal Transduction Cascades Mediated by this compound
Upon binding to IL-11Rα, this compound triggers the formation of a receptor complex that subsequently activates several key intracellular signaling pathways.
Activation of the Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT) Pathway
The Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT) pathway is a primary signaling cascade activated by this compound. Following IL-11 binding to IL-11Rα and the recruitment of the common signal-transducing co-receptor glycoprotein (B1211001) 130 (gp130), associated Janus kinases (JAKs) are activated through phosphorylation semanticscholar.orgnih.gov. The JAK family consists of four members: JAK1, JAK2, JAK3, and TYK2 semanticscholar.org. Once activated, these JAKs phosphorylate specific tyrosine residues on the cytoplasmic tails of gp130, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3 mdpi.comsemanticscholar.orgnih.govnih.govresearchgate.net.
STAT proteins, of which there are seven members (STAT1, STAT2, STAT3, STAT4, STAT5A, STAT5B, and STAT6), then bind to these phosphorylated tyrosine residues via their Src homology 2 (SH2) domains semanticscholar.orgnih.gov. This binding leads to their own phosphorylation by JAKs, causing them to dimerize and translocate to the nucleus nih.govnih.gov. In the nucleus, STAT dimers bind to specific DNA response elements, thereby regulating the transcription of target genes nih.gov. Studies have shown that IL-11 efficiently activates STAT3 signaling mdpi.com. For instance, in modified HEK293 cells co-expressing human IL-11 receptors, recombinant IL-11 was found to activate STAT3 with EC50 values of 46 pM for human rIL-11 mdpi.com.
Table 2: STAT3 Activation by Recombinant IL-11
| Cytokine | EC50 for STAT3 Activation (in HEK293 cells) | Source |
| Human rIL-11 | 46 pM | mdpi.com |
Involvement of the Mitogen-Activated Protein Kinase (MAPK) Pathway
Beyond the JAK-STAT pathway, this compound signaling also involves the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the extracellular signal-regulated kinase (ERK) pathway nih.gov. This pathway plays a crucial role in regulating cell proliferation, differentiation, and survival. While the precise mechanisms linking the IL-11 receptor complex to MAPK activation are intricate, it is understood to be a downstream consequence of the initial receptor engagement and subsequent intracellular signaling events nih.gov.
Modulation of the Phosphoinositide 3-Kinase (PI3K) Pathway
This compound also modulates the Phosphoinositide 3-Kinase (PI3K) pathway, which is critical for various cellular functions including cell growth, proliferation, survival, and differentiation researchgate.netaginganddisease.orgfrontiersin.orgmdpi.com. Activation of the IL-11 receptor complex can lead to the recruitment and activation of PI3K aginganddisease.org. Activated PI3K then catalyzes the phosphorylation of phosphatidylinositol lipids, producing secondary messengers like PtdIns-3,4-P2 (PI3,4P2) and PtdIns-3,4,5-P3 (PIP3) frontiersin.orgwikipedia.org. These lipid messengers subsequently activate downstream effectors, most notably Akt (also known as Protein Kinase B), which plays a central role in transmitting signals further into the cell frontiersin.orgmdpi.com. The PI3K/Akt pathway is frequently dysregulated in various diseases, and its modulation by this compound contributes to its biological effects frontiersin.orgmdpi.com.
Role of Glycoprotein 130 (gp130) in this compound Signaling Complex Formation
Glycoprotein 130 (gp130) is a crucial common signal-transducing co-receptor for IL-6-type cytokines, including IL-11 nih.govwikipedia.org. While IL-11Rα provides the specificity for IL-11 binding, gp130 is essential for initiating intracellular signaling google.com. After IL-11 binds to IL-11Rα, this binary complex recruits two molecules of gp130 to form a hexameric signaling complex nih.govresearchgate.net. This complex typically consists of two molecules of IL-11, two molecules of IL-11Rα, and two molecules of gp130 researchgate.net. The interaction between the IL-11/IL-11Rα complex and gp130 is a high-affinity event, with reported KD values for the complex formation being approximately 3 ± 2 nM nih.gov. The formation of this hexameric complex is critical for the subsequent activation of downstream signaling pathways, including JAK-STAT and MAPK nih.gov.
Downstream Gene Expression Regulation
The activation of the JAK-STAT, MAPK, and PI3K pathways by this compound ultimately leads to the regulation of downstream gene expression. Once activated STAT proteins, particularly STAT3, translocate to the nucleus, they bind to specific DNA sequences in the promoters of target genes, thereby influencing their transcription nih.govnih.gov. This transcriptional regulation drives the cellular responses to this compound, such as the proliferation and differentiation of megakaryocyte progenitor cells, which are essential for increased platelet production drugbank.comdrugs.com. The specific genes regulated by this compound through these pathways contribute to its diverse biological activities, including its thrombopoietic effects and other non-hematopoietic actions observed in animal studies, such as regulating intestinal epithelium growth and modulating pro-inflammatory cytokines drugbank.comdrugs.com.
Preclinical Biological Activities and Cellular Effects of Oprelvekin
Modulation of Hematopoietic Systems
Oprelvekin exerts its effects on the hematopoietic system through binding to the interleukin-11 receptor (IL-11Ralpha), which is present on megakaryocytes and megakaryocyte progenitor cells. nhpri.org This binding initiates a cascade of signal transduction events. drugbank.com The IL-11 receptor is part of a family of cytokine receptors that interact with the signal transducing receptor gp130 after ligand binding. nhpri.org
Stimulation of Hematopoietic Stem Cell Proliferation
Preclinical studies have shown that this compound, mimicking the biological activity of endogenous IL-11, directly stimulates the proliferation of hematopoietic stem cells. drugbank.comwikipedia.orgfda.gov In vitro studies suggest that the effects of recombinant human IL-11 (rhIL-11) on primitive, multilineage hematopoietic progenitor cells from murine bone marrow result from synergistic action with other cytokines, such as IL-3 and/or stem cell factor, rather than an independent effect. cancernetwork.com This synergy may reflect the complex interactions within the bone marrow microenvironment in vivo. cancernetwork.com
Promotion of Megakaryocytopoiesis
A key preclinical finding is this compound's potent stimulatory effect on megakaryocytopoiesis, the process of megakaryocyte development. drugbank.comfda.govrxlist.com This involves influencing both early and later stages of megakaryocyte development. cancernetwork.comnih.gov
This compound directly stimulates the proliferation and differentiation of megakaryocyte progenitor cells. drugbank.comwikipedia.orgfda.gov In vitro studies indicate that rhIL-11 synergizes with IL-3 or stem-cell factor to stimulate the growth of burst-forming unit–megakaryocytes (BFU-MKs) and colony-forming unit megakaryocytes (CFU-MKs). cancernetwork.com This action primarily impacts the proliferation of immature cells in the early phase of megakaryocytopoiesis. cancernetwork.com Studies using human induced pluripotent stem cells (hiPSCs) have also shown that this compound can significantly increase the number of CD41a+CD42a+ megakaryocytes, suggesting it enhances the proliferation of megakaryocyte progenitors. ashpublications.org
Beyond proliferation, this compound also induces megakaryocyte maturation. drugbank.comwikipedia.orgfda.gov This is a critical step for the subsequent production of platelets. Enhanced megakaryocyte maturation has been measured by a shift to higher ploidy values in animal models. oup.com The hematopoietic action of rhIL-11 in promoting megakaryocyte production begins in the early stages of megakaryocytopoiesis and continues through the maturation phase. cancernetwork.com
Proliferation and Differentiation of Megakaryocyte Progenitor Cells
Enhancement of Thrombopoiesis
The culmination of this compound's effects on megakaryocytopoiesis is the enhancement of thrombopoiesis, the production of platelets. drugbank.comfda.govrxlist.com In animal models of myelosuppression induced by chemotherapy, this compound treatment consistently produced increases in peripheral platelet counts compared to control groups. drugbank.comfda.govrxlist.comcancernetwork.comnih.gov This potent thrombopoietic activity has been observed in various species, including mice and nonhuman primates. drugbank.comwikipedia.orgfda.govrxlist.comnih.gov In nonhuman primate models, rhIL-11 treatment resulted in a significant blunting of platelet nadirs and accelerated platelet recovery. fda.govrxlist.comcancernetwork.com
Preclinical studies have demonstrated a dose-dependent increase in peripheral platelet counts in myelosuppressed nonhuman primates treated with rhIL-11. cancernetwork.com The peak increase in peripheral platelet count was preceded by a peak increase in reticulated platelets, confirming a maturational thrombopoietic effect. cancernetwork.com
Morphological and Functional Characteristics of this compound-Induced Platelets in Animal Models
Preclinical trials have investigated the characteristics of platelets produced in response to this compound treatment in animal models. These studies have shown that mature megakaryocytes that develop during in vivo treatment with this compound are ultrastructurally normal. fda.govrxlist.comfda.govtandfonline.com Furthermore, the platelets produced were found to be morphologically and functionally normal and possessed a normal life span. fda.govrxlist.comnhpri.orgfda.govtandfonline.com
Non-Hematopoietic Biological Activities in Experimental Models
Preclinical studies have revealed that this compound exerts several effects on non-hematopoietic tissues and processes in experimental animal models. rxlist.comwikipedia.orgdrugbank.compfizer.comfda.gov These activities highlight the pleiotropic nature of IL-11 signaling.
Regulation of Intestinal Epithelium Growth and Healing Mechanisms
This compound has been shown to influence the growth and healing of the intestinal epithelium in experimental models. rxlist.comwikipedia.orgdrugbank.compfizer.comfda.gov This includes observations of enhanced healing of gastrointestinal lesions. rxlist.comwikipedia.orgdrugbank.compfizer.comfda.gov Evidence suggests that improvement in damaged intestinal mucosal morphology is associated with significantly increased crypt-cell proliferative activity following this compound administration in preclinical models. cancernetwork.com The observed efficacy in models of epithelial damage predicts potential clinical usefulness in conditions like chemotherapy-associated mucositis and possibly inflammatory bowel disease. cancernetwork.com
Inhibition of Adipogenesis
Studies in animal models have indicated that this compound can inhibit adipogenesis, the process of differentiation of preadipocytes into adipocytes and the accumulation of fat. rxlist.comwikipedia.orgdrugbank.compfizer.comfda.gov This suggests a potential role for this compound or IL-11 signaling in regulating adipose tissue development.
Induction of Acute Phase Protein Synthesis
This compound has been shown to induce the synthesis of acute phase proteins in experimental systems. rxlist.comwikipedia.orgdrugbank.compfizer.comfda.gov Acute phase proteins are a class of proteins whose plasma concentrations change in response to inflammation. jocpr.com IL-11 can induce acute phase reactions in the liver, leading to increased serum levels of proteins like fibrinogen, ferritin, haptoglobin, and C-reactive protein. nih.gov This induction appears to occur at the pretranslational level, influencing the synthesis of these proteins by hepatocytes. nih.gov
Stimulation of Osteoclastogenesis and Implications for Bone Remodeling
This compound has been shown to stimulate osteoclastogenesis, the differentiation of precursor cells into osteoclasts. rxlist.comfda.govwikidoc.org Osteoclasts are responsible for bone resorption, a critical process in bone remodeling. frontiersin.orgmdpi.combiorxiv.org IL-11 is produced by bone marrow stromal cells and is part of the cytokine family that shares the gp130 signal transducer. fda.gov Primary osteoblasts and mature osteoclasts express mRNAs for both the IL-11 receptor (IL-11R alpha) and gp130. fda.gov This suggests a direct or indirect role of IL-11 in regulating bone cell activity and bone remodeling.
Promotion of Neurogenesis
Preclinical findings indicate that this compound can promote neurogenesis, the process by which new neurons are generated. rxlist.comfda.govwikidoc.org This activity has been observed in animal models. rxlist.comfda.govwikidoc.org Neurogenesis is a crucial process for brain development and can play a role in plasticity and repair in the adult brain. upenn.edu
Summary of Non-Hematopoietic Activities in Experimental Models
| Biological Activity | Experimental Model Type | Key Findings |
| Regulation of Intestinal Epithelium Growth and Healing | Animal models (e.g., myelosuppressed hamsters) cancernetwork.com | Enhanced healing of gastrointestinal lesions, increased crypt-cell proliferation. rxlist.comwikipedia.orgdrugbank.compfizer.comfda.govcancernetwork.com |
| Inhibition of Adipogenesis | Animal models rxlist.comwikipedia.orgdrugbank.compfizer.comfda.gov | Inhibition of fat cell differentiation and accumulation. rxlist.comwikipedia.orgdrugbank.compfizer.comfda.gov |
| Induction of Acute Phase Protein Synthesis | Experimental systems (e.g., human hepatocytes in culture) nih.govnih.gov | Increased synthesis of proteins like fibrinogen, CRP, alpha-1-antitrypsin. nih.govnih.gov |
| Modulation of Macrophage-Released Pro-Inflammatory Cytokines | Animal models rxlist.comwikipedia.orgdrugbank.compfizer.comfda.gov | Inhibition of pro-inflammatory cytokine production. rxlist.comwikipedia.orgdrugbank.compfizer.comfda.gov |
| Stimulation of Osteoclastogenesis | Animal models rxlist.comfda.govwikidoc.org | Increased differentiation of osteoclasts. rxlist.comfda.govwikidoc.org |
| Promotion of Neurogenesis | Animal models rxlist.comfda.govwikidoc.org | Stimulation of new neuron generation. rxlist.comfda.govwikidoc.org |
Radioprotective and Radiomitigating Effects in Experimental Radiation Injury Models
Preclinical studies using both small and large animal models have explored the efficacy of this compound (recombinant human IL-11) in ameliorating radiation-induced injuries tandfonline.combioone.orgtandfonline.com. Research indicates that this compound can provide therapeutic protection not only to the blood-forming system but also to gastrointestinal (GI) and other vital organ systems like the lung and kidney after acute irradiation tandfonline.comtandfonline.com.
Detailed research findings in murine models have demonstrated that administration of recombinant IL-11 can significantly improve survival following potentially lethal total-body irradiation (TBI) nih.govaai.orgnih.gov. For instance, in one study, mice subjected to 25 Gy of thoracic irradiation, a dose that resulted in 50% mortality in control animals within the first two weeks, showed significant radioprotection with 89% survival when treated with recombinant IL-11 aai.orgnih.gov. This protective effect was observed to be at least partially specific to normal thoracic structures, as recombinant IL-11 did not alter the development or radiosensitivity of metastatic tumor cells in the lungs aai.orgnih.gov.
The mechanisms underlying the radioprotective effects of this compound are thought to involve multiple pathways. One proposed mechanism is the modulation of tumor necrosis factor (TNF) production aai.orgnih.gov. Studies have shown that thoracic irradiation induces TNF mRNA expression in the lungs, and treatment with recombinant IL-11 abrogates this increase aai.orgnih.gov. In vitro studies further support this, demonstrating that recombinant IL-11 inhibits radiation-induced macrophage TNF protein production and mRNA accumulation aai.orgnih.gov. This suggests that the radioprotective effects of recombinant IL-11 may be mediated, at least in part, through the inhibition of TNF production aai.orgnih.gov.
Beyond pulmonary injury, this compound has shown efficacy in mitigating radiation damage to the GI tract and hematopoietic tissues tandfonline.comtandfonline.com. In preclinical studies, administration of IL-11 significantly improved the structure and function of both GI and hematopoietic tissues in animals exposed to acute lethal doses of radiation tandfonline.comtandfonline.com. Specifically, IL-11 treatment fostered GI crypt survival and reduced mucosal injury after TBI tandfonline.comtandfonline.com.
Analogs of this compound, such as PEGylated IL-11 (BBT-059), have been developed and tested preclinically for their radioprotective efficacy nih.govbioone.orgnih.gov. These modified forms are designed to have longer half-lives nih.gov. Studies with BBT-059 in lethally irradiated mice have shown increased survival, promotion of hematopoiesis in multiple organs, and reduced tissue injury bioone.orgfrontiersin.org. A single dose of BBT-059 has been shown to enhance survival in mice following acute, potentially lethal gamma-irradiation nih.gov.
The following table summarizes some key findings from experimental radiation injury models:
| Experimental Model (Species, Irradiation Type/Dose) | Treatment (Compound, Timing) | Key Findings | Source |
| Mice, 25 Gy thoracic irradiation | Recombinant IL-11 (s.c.) | Increased survival (89% vs 50% in controls); reduced radiation-induced TNF mRNA expression in lungs; inhibited macrophage TNF production. | aai.orgnih.gov |
| Animals, acute lethal dose TBI | IL-11 | Improved structure and function of GI and hematopoietic tissues; fostered GI crypt survival; reduced mucosal injury. | tandfonline.comtandfonline.com |
| Mice, acute radiation injury | IL-11 + G-CSF | Superior hematopoietic tissue recovery and improved blood profiles compared to single treatments. | tandfonline.comtandfonline.com |
| Mice, potentially lethal gamma-irradiation | PEGylated IL-11 (BBT-059) | Increased survival; promoted hematopoiesis; reduced tissue injury. | nih.govbioone.orgfrontiersin.org |
These preclinical data highlight the potential of this compound and its analogs as medical countermeasures for radiation-induced injuries, demonstrating protective effects on multiple organ systems and contributing to improved survival in experimental models.
Biotechnological Production and Analytical Characterization of Oprelvekin
Recombinant DNA Technology for Oprelvekin Synthesis
This compound is produced using recombinant DNA technology drugbank.comwikipedia.orgcreativebiomart.netresearchgate.netfda.govrxlist.com. This process begins with obtaining the gene sequence that encodes human interleukin-11. The gene for human IL-11 is then cloned into an expression vector smolecule.comcellsignal.com. This vector serves as a vehicle to introduce the gene into a host organism for protein synthesis. The this compound protein, as produced recombinantly, is a non-glycosylated polypeptide chain consisting of 177 amino acids drugbank.comwikipedia.orgcreativebiomart.netfda.govrxlist.com. This differs slightly from the native human IL-11, which is 178 amino acids long, lacking the amino-terminal proline residue drugbank.comwikipedia.orgcreativebiomart.netfda.govrxlist.com. Despite this difference, the recombinant form demonstrates comparable biological activity to native IL-11 in both in vitro and in vivo studies drugbank.comwikipedia.orgfda.govrxlist.com. The molecular mass of recombinant this compound is approximately 19,000 daltons drugbank.comwikipedia.orgcreativebiomart.netfda.govrxlist.combpsbioscience.comthermofisher.com.
Expression Systems and Host Organisms (e.g., Escherichia coli)
The primary host organism used for the production of recombinant this compound is Escherichia coli (E. coli) drugbank.comwikipedia.orgcreativebiomart.netresearchgate.netfda.govrxlist.com. E. coli is widely favored in the biotechnology industry for recombinant protein production due to its rapid growth rate, ease of genetic manipulation, and straightforward scalability for large-volume fermentation researchgate.netnih.govbiomatik.comresearchgate.net.
While E. coli offers significant advantages, expressing human proteins like IL-11 in bacterial systems can present challenges, including potentially low expression levels and the formation of insoluble protein aggregates known as inclusion bodies researchgate.netnih.gov. To overcome these issues, various strategies are employed. One approach involves expressing IL-11 as a fusion protein, which can lead to higher expression levels nih.govresearchgate.netnih.gov. However, this necessitates an additional step to cleave the fusion tag after expression nih.govresearchgate.netnih.gov. Efforts have also been made to achieve direct soluble expression of tag-free recombinant human IL-11 in E. coli, for instance, by utilizing specific plasmid constructs and controlled expression conditions researchgate.netnih.gov. Other expression systems like yeast, insect cells, and mammalian cells are also used for recombinant protein production, each with its own advantages and disadvantages depending on the protein characteristics and required post-translational modifications researchgate.netbiocompare.com. However, for this compound, a non-glycosylated protein, E. coli remains a widely used and effective host drugbank.comwikipedia.orgcreativebiomart.netresearchgate.netfda.govrxlist.com.
Purification Strategies and Formulation Considerations
Following the expression of this compound in the host organism, the recombinant protein must be efficiently isolated and purified from cellular components and other contaminants. Purification strategies typically involve a series of chromatographic techniques smolecule.combiomol.comelsevier.es. These methods separate the target protein based on properties such as charge, size, and affinity. Examples of chromatographic techniques used in recombinant protein purification include affinity chromatography (particularly for fusion proteins with specific tags like His-tags), ion-exchange chromatography (anion and cation exchange), and size exclusion chromatography (gel filtration) nih.govresearchgate.netnih.govelsevier.esgoogle.com. Specific examples cited in research for IL-11 purification include the use of IMAC resin, Sephacryl S-100 HR gel filtration, and a two-step chromatography method combining Capto Butyl-S and Capto Q nih.govresearchgate.netnih.gov. Filtration techniques, such as depth filtration, ultrafiltration, and tangential flow filtration, are also integral to the purification process for clarifying the cell lysate and concentrating the protein solution google.comgoogle.com.
Once purified, this compound is formulated into a stable form for storage and administration. This compound is typically formulated as a sterile, lyophilized powder fda.govrxlist.comunboundmedicine.comdrugs.com. This lyophilized preparation contains the active ingredient along with excipients such as Glycine and Sodium Phosphate fda.govrxlist.comdrugs.com. Prior to use, the powder is reconstituted with sterile water for injection fda.govrxlist.comunboundmedicine.comdrugs.com. The resulting reconstituted solution is usually clear, colorless, and has a neutral pH of around 7.0 rxlist.comunboundmedicine.com. For extended storage of reconstituted solutions, the addition of carrier proteins like Human Serum Albumin (HSA) or Bovine Serum Albumin (BSA) is often recommended to maintain protein stability thermofisher.comimmunotools.decusabio.comrockland.combiolegend.com. Avoiding repeated freeze-thaw cycles is crucial for preserving the integrity and activity of the protein during storage bpsbioscience.comthermofisher.comimmunotools.decusabio.comrockland.com.
Analytical Methodologies for Purity and Bioactivity Assessment
Rigorous analytical testing is essential to ensure the quality, purity, and biological activity of recombinant this compound. Various methodologies are employed for this purpose.
Purity Assessment: Techniques commonly used to assess the purity of this compound include Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) and High-Performance Liquid Chromatography (HPLC) creativebiomart.netbpsbioscience.comthermofisher.combiomol.comimmunotools.decusabio.comrockland.combiolegend.com. SDS-PAGE is used to determine the molecular weight and assess the presence of protein contaminants. RP-HPLC is frequently used for purity determination and to analyze the peptide structure, confirming primary structural integrity creativebiomart.netbpsbioscience.comthermofisher.combiomol.comimmunotools.debiolegend.com.
Another critical aspect of purity assessment for proteins produced in bacterial systems is the level of bacterial endotoxins. Endotoxins are lipopolysaccharides from the outer membrane of Gram-negative bacteria like E. coli and can cause adverse reactions. The Limulus Amebocyte Lysate (LAL) assay is the standard method used to quantify endotoxin (B1171834) levels, with specifications typically requiring very low levels (e.g., <0.1 EU/µg or <0.001 EU/µg) creativebiomart.netbpsbioscience.comthermofisher.comimmunotools.decusabio.comrockland.combiolegend.com.
Interactive Table 1: Summary of Analytical Purity Assessment Methods
| Method | Purpose | Example Findings (this compound) |
| SDS-PAGE | Molecular Weight & Protein Contaminants | Apparent molecular weight ~19-23 kDa bpsbioscience.combiolegend.comstemcell.com |
| HPLC/RP-HPLC | Purity & Primary Structure Integrity | Purity typically >95% or >98% creativebiomart.netbpsbioscience.comthermofisher.combiomol.comimmunotools.decusabio.combiolegend.com |
| LAL Assay | Endotoxin Level Quantification | Typically <0.1 EU/µg or <0.001 EU/µg creativebiomart.netbpsbioscience.comthermofisher.comimmunotools.decusabio.combiolegend.com |
Bioactivity Assessment: Assessing the biological activity of this compound is crucial to confirm that the recombinant protein is functional and elicits the desired biological response. Since this compound is a thrombopoietic growth factor that stimulates platelet production by acting on megakaryocyte progenitor cells, bioactivity is typically measured using cell-based proliferation assays bpsbioscience.comthermofisher.comcusabio.comstemcell.comslideshare.netdoctorlib.org.
Common cell lines used for this compound bioassays include murine B9-11 cells and T11 mouse plasmacytoma cells, which proliferate in response to IL-11 bpsbioscience.comthermofisher.comcusabio.comstemcell.com. The assay involves exposing these cells to varying concentrations of this compound and measuring the resulting cell proliferation. The biological activity is often expressed as a specific activity in International Units (IU) per milligram or by determining the half maximal effective dose (ED50), which is the concentration of this compound required to achieve 50% of the maximum cell proliferation response bpsbioscience.comthermofisher.comcusabio.comstemcell.com. Reported ED50 values are typically in the low nanogram per milliliter range, corresponding to high specific activities bpsbioscience.comthermofisher.comcusabio.comstemcell.com.
Interactive Table 2: Summary of Analytical Bioactivity Assessment Methods
| Method | Purpose | Example Findings (this compound) |
| Cell Proliferation Assay | Assess functional activity | Stimulates proliferation of IL-11 dependent cell lines (e.g., B9-11, T11) bpsbioscience.comthermofisher.comcusabio.comstemcell.com |
| ED50 Determination | Measure potency | ED50 typically <1 ng/mL or in low ng/mL range bpsbioscience.comthermofisher.comcusabio.comstemcell.com |
| Specific Activity (IU/mg) | Quantify biological activity per unit mass | Typically >1.0 x 10^6 IU/mg or higher creativebiomart.netbpsbioscience.comthermofisher.comcusabio.com |
These analytical methodologies ensure that each batch of biotechnologically produced this compound meets stringent quality standards for purity, structural integrity, and biological potency before it is used.
Advanced Research Methodologies and Experimental Models in Oprelvekin Studies
In Vitro Cell Culture Models for Cellular Differentiation and Proliferation Studies
In vitro cell culture models are fundamental tools for dissecting the direct effects of oprelvekin on hematopoietic cells and their differentiation pathways. These models provide a controlled environment to study cellular responses at a molecular level.
Human induced pluripotent stem cells (hiPSCs) have emerged as a valuable model for generating megakaryocytes (MKs) and platelets ex vivo, offering a renewable cell source for research and potentially therapeutic applications nih.govoup.comashpublications.org. Studies have utilized hiPSCs to develop efficient systems for generating MKs under feeder-free and xeno-free conditions, minimizing variability from animal-derived products nih.govoup.com. This compound has been incorporated into such systems to enhance megakaryocytic differentiation. Research has shown that this compound can synergistically promote megakaryocytic differentiation from hiPSCs when used in combination with other factors like romiplostim (a thrombopoietin analog) ashpublications.org. While romiplostim primarily increases the frequency of MKs, this compound has been observed to significantly increase the number of CD41a+CD42a+ MKs, suggesting it enhances the proliferation of MK progenitors ashpublications.org.
The use of hiPSCs allows for a better understanding of MK/platelet biology and provides a platform for generating functional progeny cells nih.govoup.com. Transcriptome analysis by RNA sequencing of hiPSC-derived MKs has revealed high expression of megakaryocytic-related genes, confirming the successful differentiation process oup.com.
Animal Models of Compromised Hematopoiesis
Animal models, particularly murine and non-human primate models, are critical for evaluating the in vivo effects of this compound on hematopoiesis, especially in conditions mimicking chemotherapy-induced myelosuppression.
Myelosuppressed murine models have been extensively used to demonstrate this compound's potent thrombopoietic activity. In these models, treatment with this compound has consistently produced increases in peripheral platelet counts cancernetwork.compfizer.comfda.govrxlist.comdrugbank.comwikipedia.orgwikidoc.org. Studies in normal and splenectomized mice have shown that this compound treatment leads to an increase in megakaryocyte progenitors and enhanced endoreduplication of bone marrow megakaryocytes, indicative of maturational effects cancernetwork.com. Peripheral platelet counts have been shown to increase by 30% to 40% and be sustained over a 14-day dosing period in mice cancernetwork.com.
Non-human primate models of chemotherapy-induced myelosuppression have also been instrumental in evaluating this compound. These models, including rhesus macaques, have demonstrated that this compound improves platelet nadirs and accelerates platelet recoveries compared to control groups cancernetwork.compfizer.comfda.govrxlist.comdrugbank.comwikipedia.orgwikidoc.org. Studies in non-human primates have shown a dose-dependent increase in peripheral platelet counts, highlighting the importance of adequate dosing for optimal outcomes cancernetwork.com. Treatment until platelet levels reached a certain threshold (e.g., ≥ 50,000/µL for 2 consecutive days) is a common approach in these models, reflecting clinical recommendations cancernetwork.com. The duration of treatment in non-human primate models, such as 14 days, has been shown to achieve higher peak platelet counts and sustained increases cancernetwork.com.
Beyond its primary effect on platelet production, this compound has also shown non-hematopoietic activities in animal models, including effects on intestinal epithelium growth and potential mitigation of mucositis cancernetwork.comdrugbank.comwikipedia.orgwikidoc.orgnih.gov. Studies in animal models of gram-negative sepsis associated with chemotherapy-induced neutropenia have shown that this compound can prevent thinning and necrosis of intestinal mucosa and improve survival rates cancernetwork.com.
Molecular Techniques for Pathway Analysis
Understanding the molecular mechanisms by which this compound exerts its effects involves the application of various molecular techniques. These techniques provide insights into gene expression, protein activity, and chromatin structure.
Immunoblotting (Western blotting) is used to detect and quantify specific proteins involved in the signaling pathways activated by this compound. This technique can reveal changes in protein phosphorylation or expression levels in response to this compound treatment.
Quantitative real-time PCR (qRT-PCR) is employed to measure the expression levels of specific genes. This allows researchers to determine how this compound influences the transcription of genes involved in megakaryopoiesis, cell proliferation, and differentiation.
RNA sequencing (RNA-Seq) provides a comprehensive view of the transcriptome, enabling the identification of all genes expressed in a sample and their relative abundance. Bulk RNA-Seq has been used in this compound studies to reveal the upregulation of pro-inflammatory pathways (such as TNFα, NFκB, and JAK/STAT) and perturbed calcium handling in certain contexts, although this finding relates to cardiac effects rather than hematopoiesis patsnap.com. Single-nuclei RNA sequencing (snRNA-seq) offers even higher resolution, allowing for the analysis of gene expression in individual cells within a heterogeneous population patsnap.com.
Assay for Transposase-Accessible Chromatin with sequencing (ATAC-Seq) is a technique used to assess chromatin accessibility across the genome. This provides information about regions of DNA that are open and available for transcription factor binding, offering insights into the regulatory landscape influenced by this compound patsnap.comnih.govbiorxiv.orgresearchgate.net. ATAC-seq has been used in studies involving IL-11 (the protein this compound is based on) to identify genes and loci enriched for stress-responsive, AP-1 transcription factor binding sites patsnap.com.
These molecular techniques collectively provide a detailed picture of the cellular and molecular changes induced by this compound, helping to elucidate its mechanisms of action and identify potential downstream effects.
Techniques for Assessing Cell Lineage Commitment and Maturation
Assessing the impact of this compound on cell lineage commitment and maturation, particularly within the hematopoietic system, requires specific techniques to identify and characterize different cell populations and their developmental stages.
Flow cytometry is a widely used technique that allows for the identification and quantification of cell populations based on the expression of specific cell surface markers. By using antibodies conjugated to fluorescent dyes that bind to lineage-specific markers (e.g., CD34 and CD45 for hematopoietic progenitor cells, CD41 and CD42a for megakaryocytes), researchers can track the differentiation of cells in response to this compound nih.govoup.comashpublications.org. Flow cytometry can also be used to assess cell size and DNA content (e.g., to measure polyploidy in megakaryocytes), which are indicators of maturation oup.com.
Morphological analysis of cells using microscopy is another essential technique. Staining of bone marrow or cell culture samples allows for the visualization of cell morphology and the identification of different stages of megakaryocyte maturation. Preclinical trials have shown that mature megakaryocytes developing during in vivo treatment with this compound are ultrastructurally normal, and the platelets produced are morphologically and functionally normal with a normal life span pfizer.comfda.govrxlist.com.
Techniques to assess platelet production and function are also crucial. This includes measuring peripheral platelet counts in animal models cancernetwork.compfizer.comfda.govrxlist.comdrugbank.comwikipedia.orgwikidoc.org. While not solely a technique for assessing lineage commitment, the ultimate outcome of megakaryocyte maturation is platelet production, making this a key functional endpoint.
Studies using hiPSCs have employed flow cytometry to identify and quantify CD41+CD42a+ MKs, demonstrating that this compound, in combination with other factors, can significantly increase the number of these cells ashpublications.org. Transcriptome analysis (RNA-Seq) also contributes to assessing maturation by confirming the expression of genes characteristic of mature megakaryocytes oup.com.
These techniques, used in combination, provide a comprehensive assessment of how this compound influences the fate and development of hematopoietic cells, particularly megakaryocytes, from progenitor stages through maturation and platelet production.
Theoretical and Future Research Directions for Oprelvekin and Il 11 Analogs
Exploration of IL-11 Receptor Subunit Alpha (IL-11Rα) Agonism in Non-Hematopoietic Contexts
Beyond its role in hematopoiesis, IL-11 interacts with IL-11Rα, which is expressed in various tissues, including fibroblasts, epithelial cells, neurons, and osteoblasts. frontiersin.orgashpublications.org This widespread expression suggests potential therapeutic applications of IL-11Rα agonism in non-hematopoietic contexts. Research is exploring the roles of IL-11 in bone metabolism, neurogenesis, female fertility, and gastrointestinal tract function. frontiersin.orgashpublications.orgnih.gov For instance, studies are investigating the mechanisms by which IL-11 regulates bone remodeling and the therapeutic potential of targeting IL-11 in bone diseases. frontiersin.org The involvement of IL-11 in regulating intestinal epithelium growth and its potential in mitigating mucositis and inflammatory bowel disease also warrant further study. researchgate.netrxlist.com
Potential for Protein Engineering and Structural Modification Research to Enhance Specificity or Activity
Protein engineering and structural modification of oprelvekin and IL-11 analogs offer a promising approach to enhance their therapeutic properties. Research in this area aims to improve biological and pharmacokinetic features, such as increasing specific activity, enhancing receptor binding affinity, and potentially reducing off-target effects. nih.govresearchgate.netresearchgate.net Studies have explored introducing specific phosphorylation sites for radiolabeling while retaining biological activity and creating muteins with improved stability and comparable bioactivity to recombinant human IL-11. nih.govresearchgate.net The design of IL-11 muteins with increased hydrophobicity at specific sites has shown enhanced affinity for IL-11Rα. researchgate.net Further research could focus on developing modified IL-11 variants with tailored activity profiles for specific therapeutic applications, potentially by altering their interaction with IL-11Rα and gp130. researchgate.netresearchgate.net
Investigation of this compound's Immunomodulatory Landscape in Preclinical Settings
IL-11 has demonstrated immunomodulatory activities, including anti-inflammatory effects and the inhibition of pro-inflammatory cytokine production by macrophages. drugbank.comashpublications.orgacrobiosystems.com Preclinical research is crucial to fully understand this compound's immunomodulatory landscape. Studies have shown that IL-11 can influence macrophage function and potentially protect against inflammation in various tissues. drugbank.comnih.gov Further preclinical investigations could delineate the specific immune cell subsets targeted by this compound, the downstream signaling pathways involved in its immunomodulatory effects, and its potential therapeutic use in inflammatory conditions. acrobiosystems.comnih.gov
Elucidation of Unexplored Signal Transduction Nodes and Cross-talk Mechanisms
While IL-11 primarily signals through the IL-11Rα/gp130 complex, activating JAK/STAT pathways, particularly STAT3, research continues to uncover unexplored signal transduction nodes and cross-talk mechanisms. wikipedia.orgresearchgate.netnih.gov Recent studies highlight the involvement of MEK/ERK and LKB1/AMPK/mTOR signaling pathways in IL-11's effects, particularly in contexts like cancer and fibrosis. nih.govmdpi.com Investigating the intricate cross-talk between IL-11 signaling and other pathways, such as NF-κB, can reveal novel therapeutic targets and provide a deeper understanding of IL-11's diverse biological roles. nih.govplos.org For example, research has explored the signal crosstalk between IL-11 and IFN-γ, showing that IL-11 can selectively downregulate IFN-γ/STAT1 signaling. plos.org The role of the IL-11R stalk region in classic IL-11 signaling also represents an area of ongoing investigation. researchgate.net
Development of Novel Preclinical Applications and Therapeutic Repurposing Opportunities
The growing understanding of IL-11's roles in various physiological and pathological processes is driving the development of novel preclinical applications and therapeutic repurposing opportunities for this compound and IL-11 analogs. researchgate.netpremierscience.com Beyond its established use in thrombocytopenia, IL-11 is being investigated for its potential in treating conditions like inflammatory bowel disease, rheumatoid arthritis, psoriasis, and certain cancers. wikipedia.orgacrobiosystems.comresearchgate.net Preclinical studies are exploring the use of IL-11 or its antagonists in fibrosis, age-related conditions, and specific cancer types where IL-11 signaling is implicated in disease progression. researchgate.netpremierscience.comirbm.comacs.org The concept of drug repurposing, leveraging the known profiles of existing drugs like this compound for new indications, is a significant area of future research. mdpi.comresearchgate.netmdpi.com Preclinical models are instrumental in evaluating the efficacy of this compound and IL-11-targeted therapies in these diverse conditions. researchgate.netmdpi.com
Q & A
Q. What is the mechanism of action of oprelvekin in stimulating thrombopoiesis?
this compound, a recombinant human interleukin-11 (rhIL-11), binds to the IL-11 receptor, activating the JAK/STAT signaling pathway. This stimulates hematopoietic stem cells and megakaryocyte progenitors, promoting megakaryocyte maturation and platelet production . Preclinical studies in murine and primate models demonstrate enhanced platelet recovery post-myelosuppression, with dose-dependent increases in megakaryocyte colony formation .
Q. What are the primary clinical indications for this compound in oncology research?
this compound is indicated to prevent severe thrombocytopenia (platelet count <50,000 cells/µL) in non-myeloid malignancy patients undergoing myelosuppressive chemotherapy. Clinical trials show it reduces platelet transfusion requirements by 30–50% in high-risk cohorts, particularly in breast cancer and lymphoma . Dosing typically starts 6–24 hours post-chemotherapy, with subcutaneous administration of 50 µg/kg/day for ≤21 days .
Q. How are pharmacokinetic parameters assessed in this compound studies?
Methodologies include:
- Subcutaneous administration : Bioavailability >80%, with peak serum concentrations at ~3 hours .
- Sampling : Serial blood draws post-dose to calculate AUC, half-life (~7 hours), and renal clearance (primary excretion route) .
- Renal adjustment : Dose reduction to 25 µg/kg/day in severe impairment (CrCl <30 mL/min) due to reduced clearance .
Q. What are the most common adverse effects observed in this compound trials?
Fluid retention (peripheral edema, dyspnea) occurs in 30–50% of patients due to sodium/water retention. Other frequent effects include tachycardia (20%), conjunctival injection (19%), and atrial arrhythmias (15%) . Mitigation strategies include electrolyte monitoring and diuretic use in at-risk patients .
Advanced Research Questions
Q. How can researchers design trials to evaluate this compound’s cardiac safety in thrombocytopenia patients?
- ECG monitoring : Three replicates pre- and post-dose (e.g., at 3 hours) to assess QT prolongation or arrhythmias .
- Population selection : Exclude patients with baseline cardiac comorbidities; stratify by chemotherapy regimen (e.g., anthracyclines) .
- Sample size justification : Phase II trials (n=4–20) prioritize safety endpoints, while Phase III requires larger cohorts for generalizability .
Q. How do preclinical models reconcile this compound’s efficacy with reported toxicity?
Murine knockout models highlight IL-11’s dual role:
- Efficacy : Accelerated platelet recovery in myelosuppressed models (50 µg/kg/day) .
- Toxicity : Dose-limiting periostitis, joint fibrosis, and papilledema at ≥75 µg/kg/day . Optimization involves dose-escalation studies and biomarker monitoring (e.g., C-reactive protein for inflammation) .
Q. What methodological challenges arise in studying this compound’s non-hematopoietic effects?
- Gastrointestinal healing : Preclinical models use dextran sulfate-induced colitis to assess IL-11’s epithelial repair role .
- Anti-inflammatory activity : Conflicting data in rheumatoid arthritis trials; inconclusive outcomes due to small cohorts (n=12–30) and heterogeneity in disease staging .
Q. How do pediatric and adult pharmacokinetics differ for this compound?
Q. What strategies address contradictory efficacy data in bone marrow transplant (BMT) settings?
BMT trials show no platelet benefit, attributed to stromal damage impairing IL-11 receptor expression. Solutions include:
Q. How are biomarkers used to stratify patients for this compound responsiveness?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
